Positional Isomer Comparison: 2-Naphthyl vs. 1-Naphthyl Phosphinate Physicochemical Profiles
The target compound butoxy(naphthalen-2-yl)oxophosphanium (2-naphthyl isomer) and its closest positional isomer butoxy(naphthalen-1-yl)oxophosphanium (1-naphthyl isomer, CAS 821009-73-8) exhibit identical computed molecular descriptors including molecular weight (247.25 g/mol), topological polar surface area (60.44 Ų), and partition coefficient (LogP = 4.02), as derived from standardized computational models . This parity in global computed properties means that differentiation between the two isomers cannot be resolved by standard in silico ADME filters, placing the burden of selection on the specific spatial presentation of the naphthalene ring to a biological target or catalytic site . The 2-naphthyl orientation projects the aromatic system along a different vector than the 1-naphthyl isomer, which can alter π-π stacking interactions and steric accessibility of the phosphorus center.
| Evidence Dimension | Computed molecular descriptors: LogP, PSA, MW |
|---|---|
| Target Compound Data | Butoxy(naphthalen-2-yl)oxophosphanium: MW 247.25 g/mol, PSA 60.44 Ų, LogP 4.02 |
| Comparator Or Baseline | Butoxy(naphthalen-1-yl)oxophosphanium: MW 247.25 g/mol, PSA 60.44 Ų, LogP 4.02 |
| Quantified Difference | No quantitative difference in computed global descriptors; spatial vector projection differs qualitatively. |
| Conditions | Computational prediction using standard algorithms (e.g., Molinspiration-type models) as reported by ChemSrc. |
Why This Matters
When global computed properties are identical, the substituent position on the naphthalene ring becomes the sole determinant of molecular recognition, making authentic 2-isomer procurement essential for reproducible SAR campaigns.
